molecular formula C21H25N3O3S B11224460 N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11224460
M. Wt: 399.5 g/mol
InChI Key: VWHXHSYVSFZVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by reactions with trimethyl orthoacetate to form the benzothiadiazine core . Bromination of the 3-methyl group and subsequent nucleophilic substitution with arylboronic acids via Suzuki coupling can further modify the structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiadiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiadiazine derivatives, sulfoxides, and sulfones.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has shown potential as a PI3Kδ inhibitor, which is significant in cancer research . It has been studied for its ability to selectively inhibit specific isoforms of PI3K, making it a valuable tool in targeted cancer therapies.

Industry

In the industrial sector, benzothiadiazine derivatives are used in the development of new materials, including organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with molecular targets such as PI3Kδ. By inhibiting this enzyme, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of PI3Kδ leads to reduced cell growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substitution pattern, which imparts unique biological activities and selectivity towards PI3Kδ. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)12-24-16(5)23-28(26,27)20-11-17(7-9-19(20)24)21(25)22-18-8-6-14(3)15(4)10-18/h6-11,13H,12H2,1-5H3,(H,22,25)

InChI Key

VWHXHSYVSFZVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.